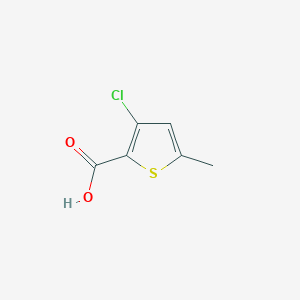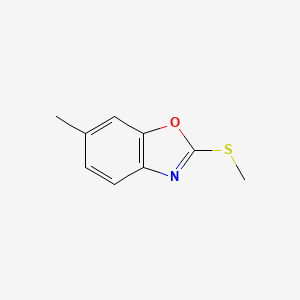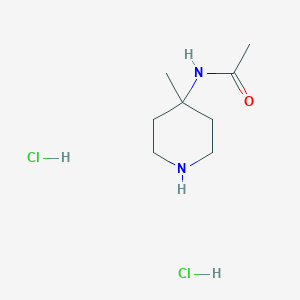
Acide 3-chloro-5-méthylthiophène-2-carboxylique
Vue d'ensemble
Description
3-Chloro-5-methylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5ClO2S . It has a molecular weight of 176.62 .
Molecular Structure Analysis
The molecular structure of 3-Chloro-5-methylthiophene-2-carboxylic acid consists of a thiophene ring, which is a five-membered ring with one sulfur atom. The ring is substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position. There is also a chlorine atom attached at the 3-position .Mécanisme D'action
The mechanism of action of 3-Chloro-5-methylthiophene-2-carboxylic acid is not well understood. However, it is believed that the chloro and carboxylic acid groups on the thiophene ring play a crucial role in its biological activity. The chloro group may act as an electron-withdrawing group, making the molecule more reactive towards biological targets. The carboxylic acid group may also interact with proteins or enzymes, leading to the inhibition of their activity.
Biochemical and Physiological Effects:
3-Chloro-5-methylthiophene-2-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Chloro-5-methylthiophene-2-carboxylic acid in lab experiments is its versatility. It can be easily synthesized and modified to obtain different derivatives with varying biological activities. Another advantage is its stability, which makes it suitable for long-term experiments. However, one of the limitations of using 3-Chloro-5-methylthiophene-2-carboxylic acid is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-Chloro-5-methylthiophene-2-carboxylic acid in scientific research. One potential direction is the development of new drugs based on 3-Chloro-5-methylthiophene-2-carboxylic acid derivatives. Another direction is the use of 3-Chloro-5-methylthiophene-2-carboxylic acid in materials science, where it can be used as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to understand the mechanism of action of 3-Chloro-5-methylthiophene-2-carboxylic acid and its potential toxicity.
In conclusion, 3-Chloro-5-methylthiophene-2-carboxylic acid is a versatile compound that has a range of applications in scientific research. Its synthesis method is relatively simple, and it has been shown to possess various biological activities. Further research is needed to fully understand its mechanism of action and potential toxicity, but 3-Chloro-5-methylthiophene-2-carboxylic acid holds promise for future drug development and materials science.
Applications De Recherche Scientifique
- Agents anti-inflammatoires: Les molécules à base de thiophène présentent des propriétés anti-inflammatoires, ce qui en fait des candidats précieux pour le développement de médicaments .
- Composés anticancéreux: Certains dérivés du thiophène ont démontré une activité anticancéreuse. Les chercheurs explorent des modifications du système cyclique du thiophène pour améliorer l'efficacité .
- Agents antimicrobiens: Les thiophènes sont prometteurs en tant qu'agents antimicrobiens. Leur structure unique permet des interactions ciblées avec les cellules microbiennes .
- Blocteurs des canaux sodiques voltage-dépendants: L'articaïne, un composé apparenté aux thiophènes, agit comme anesthésique dentaire et bloqueur des canaux sodiques voltage-dépendants .
Électronique organique et semi-conducteurs
Les dérivés du thiophène jouent un rôle crucial dans l'électronique organique et les matériaux semi-conducteurs:
- Transistors à effet de champ organiques (OFET): Les composés à base de thiophène contribuent au développement des OFET, qui sont essentiels pour les dispositifs électroniques flexibles et à faible consommation d'énergie .
- Diodes électroluminescentes organiques (OLED): Les chercheurs utilisent les thiophènes dans la fabrication des OLED en raison de leurs propriétés semi-conductrices et de leur capacité à émettre de la lumière efficacement .
Inhibition de la corrosion et science des matériaux
Les dérivés du thiophène trouvent des applications dans la chimie industrielle et la science des matériaux:
- Inhibiteurs de corrosion: Les thiophènes agissent comme des inhibiteurs de corrosion efficaces, protégeant les métaux et les alliages de la dégradation .
Méthodes synthétiques pour les dérivés du thiophène
Plusieurs méthodes synthétiques conduisent à des dérivés du thiophène:
- Réactions de condensation: Les synthèses de Gewald, de Paal–Knorr, de Fiesselmann et de Hinsberg sont des méthodes importantes pour obtenir des dérivés du thiophène. Par exemple, la réaction de Gewald produit des aminothiophènes en condensant du soufre, des composés α-méthylène carbonylés et des α-cyanoesters .
En résumé, l'acide 3-chloro-5-méthylthiophène-2-carboxylique présente un immense potentiel dans divers domaines, du développement de médicaments à la science des matériaux. Sa structure unique et ses propriétés polyvalentes en font un sujet fascinant pour la recherche et l'innovation en cours . 🌟
Propriétés
IUPAC Name |
3-chloro-5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJIMVUEBVROJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
229343-22-0 | |
| Record name | 3-chloro-5-methylthiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458029.png)
![1-(4-Chlorophenyl)-2-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-naphthyl}oxy)-1-ethanone](/img/structure/B2458031.png)
![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)
![3-Fluoro-4-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2458033.png)
![N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2458035.png)
![Ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B2458036.png)

![10-Ethoxy-2-oxadispiro[2.0.54.23]undecane](/img/structure/B2458039.png)

![2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid](/img/structure/B2458047.png)
![2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B2458048.png)
![2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2458049.png)
